Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate
CAS No.: 1017782-87-4
Cat. No.: VC2304213
Molecular Formula: C10H14F3NO3
Molecular Weight: 253.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1017782-87-4 |
|---|---|
| Molecular Formula | C10H14F3NO3 |
| Molecular Weight | 253.22 g/mol |
| IUPAC Name | ethyl 2-oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetate |
| Standard InChI | InChI=1S/C10H14F3NO3/c1-2-17-9(16)8(15)14-5-3-7(4-6-14)10(11,12)13/h7H,2-6H2,1H3 |
| Standard InChI Key | JFUURBXVZYVUBJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=O)N1CCC(CC1)C(F)(F)F |
| Canonical SMILES | CCOC(=O)C(=O)N1CCC(CC1)C(F)(F)F |
Introduction
Physical and Chemical Properties
Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate possesses specific physical and chemical properties that define its behavior in various environments and applications. These properties have been determined through experimental measurements and computational predictions, providing a comprehensive profile of this compound.
Basic Physical Properties
The basic physical properties of Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate are summarized in Table 1, compiled from multiple validated sources.
Table 1: Basic Physical Properties of Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate
Solubility and Stability
While specific experimental solubility data is limited in the available sources, the compound's structural features suggest moderate solubility in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols, with limited water solubility. The compound should be stored in tightly closed containers in cool, dry places away from incompatible materials to maintain stability .
Structural Characteristics
Molecular Composition and Identifiers
Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate is precisely defined through various chemical identifiers that ensure its unambiguous identification in scientific literature and chemical databases.
Table 2: Chemical Identifiers for Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate
Structural Features and Functional Groups
The molecular structure of Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate includes several key functional groups that define its chemical behavior:
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Piperidine ring: A six-membered heterocyclic ring containing a nitrogen atom
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Trifluoromethyl group: CF₃ substituent at the 4-position of the piperidine ring
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Oxoacetate moiety: A carbonyl group adjacent to an ester functionality
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Ethyl ester: Terminal ethoxy group providing potential for hydrolysis reactions
The distinctive structural arrangement of these functional groups contributes to the compound's reactivity patterns and potential applications in chemical synthesis .
Research Applications
Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate has several potential applications in research and development:
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Pharmaceutical Intermediates: The compound can serve as a building block in the synthesis of more complex pharmaceutical compounds, particularly those requiring trifluoromethylated piperidine moieties .
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Proteomics Research: In proteomics, the compound may function as a reagent for modifying proteins or peptides, potentially aiding in their detection or purification.
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Chemical Probe Development: The compound's specific structural features make it useful for developing chemical probes to study biological systems.
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Medicinal Chemistry: The trifluoromethyl group is a common motif in medicinal chemistry, valued for its ability to enhance metabolic stability and membrane permeability of drug candidates .
Related Compounds and Structural Analogs
Several structurally related compounds share similarities with Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate, providing context for understanding its chemical relationships and potential applications.
Direct Structural Analogs
Table 5: Structural Analogs of Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate
These structural analogs provide valuable insights into how subtle structural modifications can influence the physical, chemical, and potentially biological properties of trifluoromethylated heterocyclic compounds.
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